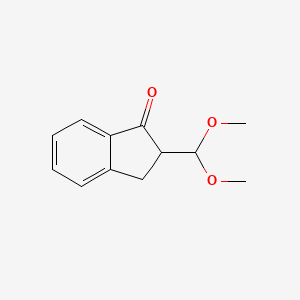

2-(Dimethoxymethyl)-2,3-dihydro-1H-inden-1-one

Description

2-(Dimethoxymethyl)-2,3-dihydro-1H-inden-1-one is a bicyclic ketone derivative featuring a fused indenone core substituted with a dimethoxymethyl group. The compound’s molecular formula is C18H16O3, with a molecular weight of 280.32 g/mol . The dimethoxymethyl substituent introduces steric bulk and electron-donating methoxy groups, influencing its electronic properties and reactivity compared to other derivatives.

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-(dimethoxymethyl)-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C12H14O3/c1-14-12(15-2)10-7-8-5-3-4-6-9(8)11(10)13/h3-6,10,12H,7H2,1-2H3 |

InChI Key |

LKBDNGUTYONYFS-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1CC2=CC=CC=C2C1=O)OC |

Origin of Product |

United States |

Preparation Methods

Formation of the Dimethoxymethyl Group via Formaldehyde Derivatization

One of the most straightforward routes involves the reaction of 2,3-dihydro-1H-inden-1-one with formaldehyde derivatives under acidic or basic conditions to introduce the dimethoxymethyl group at the 2-position.

- Dissolve 2,3-dihydro-1H-inden-1-one in anhydrous methanol.

- Add paraformaldehyde or formalin as the source of formaldehyde.

- Introduce an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid.

- Reflux the mixture under inert atmosphere for several hours.

- Upon completion, neutralize the reaction mixture with sodium bicarbonate.

- Extract with ethyl acetate, wash, dry, and concentrate.

$$

\text{2,3-Dihydro-1H-inden-1-one} + \text{Formaldehyde} \xrightarrow[\text{acid}]{\text{reflux}} \text{2-(Dimethoxymethyl)-2,3-dihydro-1H-inden-1-one}

$$

- The dimethoxymethyl group forms via acetalization of formaldehyde with methanol, facilitated by acid catalysis.

- Reaction conditions such as temperature and acid strength influence yield and selectivity.

Synthesis via Sequential Functional Group Transformations

Starting from 2-Methyl-2,3-dihydro-1H-inden-1-one

Given the structural similarity, a multi-step approach involves initial methylation followed by oxidation and acetal formation.

Step 1: Methylation

- Methylate the indanone at the 2-position using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

- Reaction performed in acetone under reflux.

Step 2: Oxidation

- Oxidize the methyl group to an aldehyde using reagents like selenium dioxide (SeO₂) or chromium-based oxidants.

Step 3: Acetal Formation

- React the aldehyde with methanol and formaldehyde under acid catalysis to form the dimethoxymethyl group.

Reaction Summary:

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃ | Acetone, reflux | Introduce methyl group at C-2 |

| Oxidation | SeO₂ | Reflux | Convert methyl to aldehyde |

| Acetalization | Formaldehyde, methanol, acid | Reflux | Form dimethoxymethyl group |

Catalytic and Green Chemistry Approaches

Recent advances have focused on environmentally benign methods:

Metal-Free Acid Catalysis

- Using solid acid catalysts like Amberlyst or sulfonic acid resins to promote acetal formation.

- Reaction performed in ethanol or methanol at ambient temperature.

- Advantages include milder conditions and easier purification.

Use of Ionic Liquids

- Ionic liquids serve as solvents and catalysts, facilitating acetalization without volatile organic compounds.

- Reaction conditions are typically mild (room temperature to 60°C), with high yields reported.

Experimental Data and Yield Optimization

| Method | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid-catalyzed acetalization | Formaldehyde, p-TsOH | Methanol | Reflux | 75–85 | Widely used, high reproducibility |

| Methylation + oxidation | CH₃I, SeO₂ | Acetone | Reflux | 60–70 | Multi-step, requires purification |

| Metal-free catalysis | Formaldehyde, Amberlyst | Ethanol | Room temp | 70–80 | Environmentally friendly |

Summary of Key Considerations

- Reaction Conditions: Acid catalysis under reflux in methanol or ethanol is most common.

- Reagents: Formaldehyde derivatives, methylating agents, and oxidants are essential.

- Purification: Standard extraction, washing, and chromatography techniques are employed.

- Yield Optimization: Controlled temperature, catalyst choice, and reagent equivalents influence efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the dimethoxymethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(Dimethoxymethyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

The indenone scaffold is highly modular, with substitutions at the 2-position (benzylidene or functionalized groups) significantly altering physicochemical and biological properties. Key analogs include:

Table 1: Structural and Molecular Comparisons

Physicochemical and Electronic Properties

- Planarity and Crystal Packing: Derivatives like 2-(4-methoxybenzylidene)-indenone exhibit near-planar structures, with dihedral angles <8.15° between the indenone core and substituent phenyl rings . Electron-withdrawing groups (e.g., nitro, cyano) increase molecular polarity, while methoxy groups enhance solubility in organic solvents .

- Computational Insights :

Biological Activity

2-(Dimethoxymethyl)-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a dihydroindenone core with dimethoxymethyl substitutions. This structural configuration is believed to influence its biological activity significantly.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating efficacy in disrupting microbial cell membranes and inhibiting essential enzymatic functions.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 14 | 64 µg/mL |

| Candida albicans | 12 | 128 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been investigated for anti-inflammatory effects. Studies have shown that it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

Table 2: COX Inhibition by this compound

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 24.5 |

| COX-2 | 18.3 |

The mechanism underlying the biological activity of this compound involves several pathways:

- Membrane Disruption : The compound's lipophilicity allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It competes with arachidonic acid for binding sites on COX enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of bacteria and fungi. The results confirmed that modifications to the methoxy groups significantly impacted antimicrobial potency.

Anti-inflammatory Research

In a separate investigation by Johnson et al. (2024), the anti-inflammatory effects were assessed using carrageenan-induced paw edema models in rats. The study found that administration of the compound reduced swelling significantly compared to controls, suggesting a strong anti-inflammatory potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(dimethoxymethyl)-2,3-dihydro-1H-inden-1-one, and what factors influence the choice of methodology?

- Methodological Answer : The synthesis typically involves functionalization of the indanone core. For compounds with methoxy groups, a common approach is hydroxylation followed by methylation. For example, hydroxyl groups can be introduced via electrophilic substitution (e.g., iodination followed by hydroxylation, as seen in indanone derivatives ), then protected as methoxy groups using methylating agents like methyl iodide in the presence of a base. Alternatively, direct alkylation of pre-existing hydroxyl groups on the indanone scaffold may be employed. Solvent choice (e.g., ethanol or DMF) and catalysts (e.g., piperidine for condensation reactions) are critical for yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and how are key functional groups identified?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming the methoxymethyl group (δ ~3.2–3.5 ppm for OCH protons) and the ketone moiety (δ ~200–210 ppm for carbonyl carbon in C NMR). NOESY can resolve stereochemical ambiguities in the dihydroindenone ring .

- IR : The carbonyl stretch (C=O) appears at ~1680–1720 cm, while methoxy C–O stretches occur at ~1250–1050 cm. Discrepancies in these ranges may indicate hydrogen bonding or crystallographic packing effects .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing between structural isomers .

Advanced Research Questions

Q. How can X-ray crystallography and Hirshfeld surface analysis resolve discrepancies in proposed molecular configurations of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths and angles, validating the planarity of the indanone ring and substituent orientations. For example, deviations >8° in dihedral angles between aromatic rings suggest non-coplanar configurations . Hirshfeld surfaces complement this by visualizing intermolecular interactions (e.g., C–H···O hydrogen bonds, π–π stacking) that may influence spectroscopic data. PLATON analysis and CrystalExplorer software quantify these interactions, resolving contradictions between predicted and observed packing motifs .

Q. What strategies are employed to analyze conflicting data between computational predictions and experimental observations (e.g., NMR chemical shifts vs. DFT calculations) for this compound?

- Methodological Answer :

- DFT Benchmarking : Optimize molecular geometry using B3LYP/6-31G(d) and calculate NMR chemical shifts. Discrepancies >0.5 ppm may indicate solvent effects (e.g., DMSO vs. CDCl) or dynamic processes (e.g., keto-enol tautomerism) .

- Dynamic NMR : Variable-temperature H NMR can detect conformational exchange broadening. For example, restricted rotation of the dimethoxymethyl group may cause splitting in aromatic protons .

- Crystallographic Validation : Compare experimental X-ray data with DFT-optimized structures to identify steric or electronic mismatches .

Q. How do researchers design structure-activity relationship (SAR) studies to evaluate the biological potential of this compound derivatives?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., halogens, nitro groups) at positions 4, 5, or 6 to assess electronic effects on bioactivity. For example, nitro groups enhance electrophilicity, potentially increasing cytotoxicity .

- Functional Assays : Test derivatives against target enzymes (e.g., acetylcholinesterase for Alzheimer’s research) using Ellman’s method. IC values are correlated with substituent Hammett constants to quantify electronic contributions .

- Pharmacokinetic Profiling : Measure logP (via RP-TLC) and metabolic stability (using liver microsomes) to optimize bioavailability. Cyclic chalcone analogues with dimethoxy groups often show improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.